molecular formula C15H7ClO3 B1590788 Anthraquinone-2-carbonyl Chloride CAS No. 6470-87-7

Anthraquinone-2-carbonyl Chloride

Cat. No. B1590788
CAS RN: 6470-87-7
M. Wt: 270.66 g/mol
InChI Key: DGJNWQJOASAMHY-UHFFFAOYSA-N
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Description

Anthraquinone-2-carbonyl Chloride is a chemical compound that has been utilized as a derivatization reagent for alcohols to impart electron affinity and aid in transport via a particle beam liquid chromatography-mass spectrometry (LC/MS) interface .


Synthesis Analysis

Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines and then using the unique property of the quinones’ moiety to generate reactive oxygen species (ROS) in response to UV irradiation .


Molecular Structure Analysis

The molecular formula of Anthraquinone-2-carbonyl Chloride is C15H7ClO3. It has a molecular weight of 270.66 g/mol . The IUPAC name is 9,10-dioxoanthracene-2-carbonyl chloride .


Chemical Reactions Analysis

Anthraquinone-2-carbonyl Chloride has been used as a derivatization reagent for amines. The anthraquinone-tagged amines are separated and then UV-irradiated when they pass through a photoreactor to generate ROS from the quinone moiety of the derivative .


Physical And Chemical Properties Analysis

Anthraquinone-2-carbonyl Chloride is a solid at 20 degrees Celsius. It has a topological polar surface area of 51.2 Ų. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

  • Anticancer Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : Anthraquinones, including Anthraquinone-2-carbonyl Chloride, are used as core chemical templates for the development of new anticancer agents . They inhibit cancer progression by targeting essential cellular proteins .
    • Method : Structural modifications are made to the anthraquinone-based compounds to develop new anticancer agents .
    • Results : The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .
  • High-Performance Liquid Chromatography (HPLC)

    • Field : Analytical Chemistry .
    • Application : Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines in HPLC analysis to improve detection sensitivity .
    • Method : Amines such as tryptamine and phenethylamine are derivatized with Anthraquinone-2-carbonyl Chloride and then injected into an HPLC system equipped with an online photoreactor .
    • Results : Under optimized conditions, the limits of detection for tryptamine and phenethylamine were 124 and 84 nM, respectively .
  • Derivatization Reagent for Alcohols

    • Field : Mass Spectrometry .
    • Application : Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for alcohols to impart electron affinity and aid in transport via a particle beam liquid chromatography-mass spectrometry (LC/MS) interface .
  • Aerobic Photooxidative Hydroxylation of Boronic Acids

    • Field : Organic Chemistry .
    • Application : Anthraquinone-2-carbonyl Chloride is used in the synthesis of a polymeric photosensitizer for the aerobic photooxidative hydroxylation of boronic acids .
    • Method : The polymeric photosensitizer is synthesized by the condensation of Anthraquinone-2-carbonyl Chloride with poly (2-hydroxyethyl methacrylate) (PHEMA) .
    • Results : The photo-oxidative hydroxylation of boronic acids using the anthraquinone-containing polymeric photosensitizer was shown to exhibit high efficiency and broad scope .
  • Aerobic Photooxidation of Thioethers

    • Field : Organic Chemistry .
    • Application : Anthraquinone-2-carbonyl Chloride is used in the synthesis of a polymeric photosensitizer for the aerobic photooxidation of thioethers .
    • Method : The polymeric photosensitizer is synthesized by the reaction of Anthraquinone-2-carbonyl Chloride with poly(2-hydroxyethyl methacrylate) (PHEMA) .
    • Results : The reaction yielded sulfoxides highly chemoselectively in excellent yields with good substrate tolerance .
  • Derivatization Reagent for Amines and Phenols

    • Field : Analytical Chemistry .
    • Application : Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines and phenols in HPLC-UV and LC-MS analyses .
    • Method : Amines and phenols are derivatized with Anthraquinone-2-carbonyl Chloride to form colored and ionizable derivatives through amidation and esterification reactions .
  • Pharmacological Activities

    • Field : Pharmacology .
    • Application : Anthraquinone compounds, including Anthraquinone-2-carbonyl Chloride, exhibit a wide range of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, antioxidant, antidiabetic, antiviral, hepatobiliary, visual, antiaging, anti-mutation, anti-ultraviolet, sleep-promoting, and hypotensive therapeutic applications .
  • Derivatization Reagent for Amines and Phenols

    • Field : Analytical Chemistry .
    • Application : Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines and phenols in HPLC-UV and LC-MS analyses .
    • Method : Amines and phenols are derivatized with Anthraquinone-2-carbonyl Chloride to form colored and ionizable derivatives through amidation and esterification reactions .
  • Derivatization Reagent for Alcohols

    • Field : Mass Spectrometry .
    • Application : Anthraquinone-2-carbonyl Chloride has been utilized as a derivatization reagent for alcohols to impart electron affinity and aid transport via a particle beam liquid chromatography-mass spectrometry (LC/MS) interface .

Future Directions

The novel chemiluminescence (CL) derivatization strategy was established based on using Anthraquinone-2-carbonyl Chloride as a derivatizing agent for amines. This strategy has potential for future applications in the determination of biogenic amines .

properties

IUPAC Name

9,10-dioxoanthracene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJNWQJOASAMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567134
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthraquinone-2-carbonyl Chloride

CAS RN

6470-87-7
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthraquinone-2-carbonyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

30 g (0.12 mol) of 2-anthraquinonecarboxylic acid are suspended in 100 ml of thionyl chloride at 0° C., with exclusion of moisture. After 2 ml of N,N-dimethylformamide (DMF) have been added, the mixture is heated slowly to the reflux temperature. A clear solution is formed. Excess thionyl chloride is removed by distillation in vacuo, and the residue is recrystallised from toluene. 27 g of 2-anthraquinonecarboxylic acid chloride are obtained. A mixture of 17 g (0.15 mol) of hydroxyethyl methacrylate, 30 ml (0.2 mol) of triethylamine and 50 ml of methylene chloride is added dropwise to a solution of 27 g (0.1 mol) of 2-anthraquinonecarboxylic acid chloride in 200 ml of methylene chloride such that the temperature of the reaction mixture does not exceed 10° C. Acidified ice-water is then added and the organic phase is washed several times with water and sodium bicarbonate solution and dried over sodium sulfate. After the methylene chloride has been stripped off and the residue has been recrystallised from ethanol, the hydroxyethyl methacrylate of 2-anthraquinonecarboxylic acid is obtained in a yield of 72% of theory, melting point: 119°-120° C.
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30 g
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100 mL
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Synthesis routes and methods II

Procedure details

Anthraquinone-2-carboxylic acid (2.52 g, 10 mmol) was suspended in dichloro methane (100 ml). Thionyl chloride (50 ml) was added and the mixture heated to reflux in a nitrogen atmosphere for several hours giving a clear yellow solution. Dichloro methane and excess thionyl chloride was removed in vacuo giving a yellow solid. The solid was filtered off, washed several times with petroleum ether and dried in vacuo. Yield 2.69 g (99% from anthraquinone-2-carboxylic acid); MP: 143-144.5° C.; TLC (analyzed as the methyl ester: a small sample of the acid chloride was dissolved in dry methanol and analyzed immediately using ethyl acetate as eluent); Rf =0.68. MS (FAB+): 307.1 (MH+).
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2.52 g
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50 mL
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100 mL
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Synthesis routes and methods III

Procedure details

The compound of Structure (I-C) was prepared as follows. 2-carboxyanthraquinone was reacted with oxalyl chloride in dichloromethane (catalyzed by dimethylformamide) to yield 2-chlorocarbonylanthraquinone, which was then reacted with 1-hexanol in tetrahydrofuran (in the presence of triethylamine) to yield 2-n-hexoxycarbonylanthraquinone, which was then treated in a manner similar to Preparation A to prepare the Structure (I-C) compound with a yield of 50%. Structure was confirmed by IR and NMR spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Anthraquinone-2-carbonyl Chloride
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Anthraquinone-2-carbonyl Chloride
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Anthraquinone-2-carbonyl Chloride
Reactant of Route 4
Anthraquinone-2-carbonyl Chloride
Reactant of Route 5
Anthraquinone-2-carbonyl Chloride
Reactant of Route 6
Anthraquinone-2-carbonyl Chloride

Citations

For This Compound
56
Citations
HJ Koh, SJ Kang - Journal of the Korean Chemical Society, 2018 - koreascience.kr
… In this work, we investigated transition state variations in the solvolysis reactions of anthraquinone-2-carbonyl chloride (1) as equation 3. Anthraquinone-2-carbonyl chloride has been …
Number of citations: 3 koreascience.kr
JT Simpson, DS Torok, R Worman, BJ Quearry… - Journal of the American …, 1995 - Elsevier
… Anthraquinone-2-carbonyl chloride has been utilized as a derivatization reagent for alcohols to impart electron affinity and aid in transport via a particle beam liquid chromatography-…
Number of citations: 3 www.sciencedirect.com
JP Lee, DD Sung, TS Uhm, I Lee… - Journal of the Korean …, 1985 - koreascience.kr
The rate constants for the solvolysis of anthraquinone-2-carbonyl chloride in binary solvent mixtures, methanol-acetonitrile, methanol-acetone, ethanol-acetonitrile and ethanol-acetone, …
Number of citations: 0 koreascience.kr
N Kishikawa, M El-Maghrabey, A Kawamoto… - Molecules, 2023 - mdpi.com
… with anthraquinone-2-carbonyl chloride, as seen in Figure 1. The typical biogenic amines tryptamine and phenethylamine were derivatized with anthraquinone-2-carbonyl chloride and …
Number of citations: 8 www.mdpi.com
Y Chen, J Hu, A Ding - RSC advances, 2020 - pubs.rsc.org
… Firstly, the polymeric photosensitizer was designed and synthesized by the reaction of anthraquinone-2-carbonyl chloride (AQ-2-COCl) with poly(2-hydroxyethyl methacrylate) (PHEMA)…
Number of citations: 6 pubs.rsc.org
Y Chen, J Hu, A Ding - RSC advances, 2020 - pubs.rsc.org
… The polymeric photosensitizer was synthesized by the condensation of anthraquinone-2-carbonyl chloride (AQ-2-COCl) with poly (2-hydroxyethyl methacrylate) (PHEMA). The photo-…
Number of citations: 7 pubs.rsc.org
TJ Zhang, SY Li, WY Yuan, Y Zhang… - Chemical Biology & …, 2018 - Wiley Online Library
… trioxide in an acetic acid solution obtained 9,10-anthraquinone-2-carboxylic acid (4),28 which was then treated with thionyl chloride to get 9,10-anthraquinone-2-carbonyl chloride (5). A …
Number of citations: 13 onlinelibrary.wiley.com
MJ O'Brien, RJ Perry, MD Doherty, JJ Lee… - Energy & …, 2016 - ACS Publications
… , 17.9 mmol) was added, followed by anthraquinone-2-carbonyl chloride (3.73 g, 13.8 mmol). … Compound 15 was available from the reaction of anthraquinone-2-carbonyl chloride with …
Number of citations: 47 pubs.acs.org
SD Perera - 2021 - repository.ou.ac.lk
… Published Online: 31/12/2021 The monomer, 3-(3-thienyl)prop-1-yl-9,10-anthraquinone-2-carboxylate (5) was prepared by reacting 9,10-anthraquinone-2-carbonyl chloride with 3-(3-…
Number of citations: 2 repository.ou.ac.lk
J Lee, B Moon - Journal of Polymer Science Part A: Polymer …, 2018 - Wiley Online Library
… concentrated to yield anthraquinone-2-carbonyl chloride (6). … , 0.56 mmol) and anthraquinone-2-carbonyl chloride (6, 1.52 … to convert the unreacted anthraquinone-2-carbonyl …
Number of citations: 7 onlinelibrary.wiley.com

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